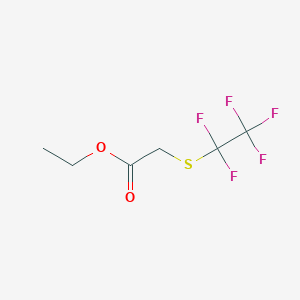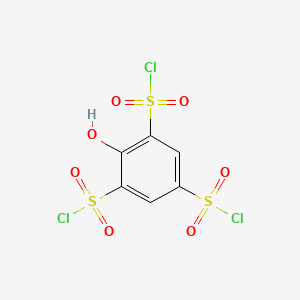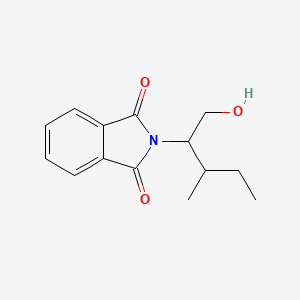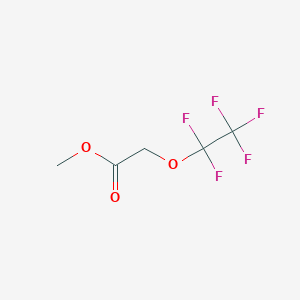
(Pentafluoroethylthio)acetic acid ethyl ester, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Pentafluoroethylthio)acetic acid ethyl ester, 97% (PFTAE) is a synthetic compound that has been used in a variety of scientific and industrial applications. The compound is a derivative of acetic acid and is composed of a pentafluoroethylthiol group and an ethyl ester group. PFTAE has been extensively studied in recent years due to its unique properties and potential applications in the fields of chemistry, biochemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has been used in a variety of scientific research applications. It has been used as a model compound in studies of the mechanism of action of certain enzymes. It has also been used as a reagent in the synthesis of various organic compounds. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been used as a catalyst in the synthesis of polymers and other materials.
Wirkmechanismus
The mechanism of action of (Pentafluoroethylthio)acetic acid ethyl ester, 97% is not fully understood. It is believed that the compound binds to certain enzymes and modulates their activity. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to act as an inhibitor of certain enzymes, which suggests that it may be useful in the treatment of certain diseases.
Biochemical and Physiological Effects
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of certain enzymes and to inhibit the activity of others. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% has been shown to have an effect on the metabolism of certain compounds, including glucose and fatty acids.
Vorteile Und Einschränkungen Für Laborexperimente
(Pentafluoroethylthio)acetic acid ethyl ester, 97% has a number of advantages and limitations for laboratory experiments. One of the main advantages of using (Pentafluoroethylthio)acetic acid ethyl ester, 97% is that it is relatively inexpensive and readily available. In addition, the compound is stable and can be stored at room temperature. However, (Pentafluoroethylthio)acetic acid ethyl ester, 97% is toxic and should be handled with care.
Zukünftige Richtungen
The potential applications of (Pentafluoroethylthio)acetic acid ethyl ester, 97% are numerous and varied. One potential application is in the development of new drugs and therapies. In addition, (Pentafluoroethylthio)acetic acid ethyl ester, 97% could be used to develop new materials and catalysts. Finally, (Pentafluoroethylthio)acetic acid ethyl ester, 97% could be used in the development of new diagnostic tools and techniques.
Synthesemethoden
(Pentafluoroethylthio)acetic acid ethyl ester, 97% is synthesized by reacting ethyl pentafluoroethylthioacetate with sodium hydroxide in aqueous solution. The reaction is carried out at a temperature of 80°C and a pH of 11.5. The reaction yields a white solid that is then purified by recrystallization. The purity of the compound can be determined by thin-layer chromatography or by using high-performance liquid chromatography.
Eigenschaften
IUPAC Name |
ethyl 2-(1,1,2,2,2-pentafluoroethylsulfanyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F5O2S/c1-2-13-4(12)3-14-6(10,11)5(7,8)9/h2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYPMNAXDUFLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)
![tert-Butyl (1S,5S)-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B6351383.png)


![6-Trifluoromethyl-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6351414.png)








